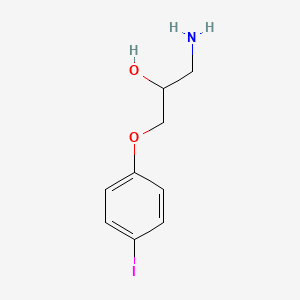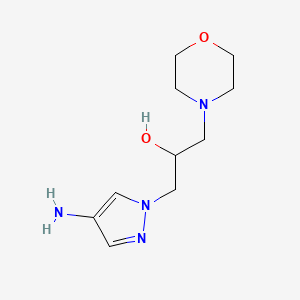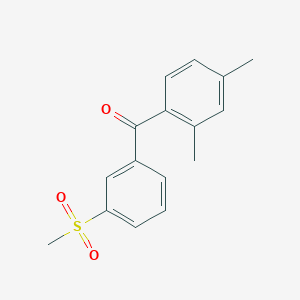
(3-Fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
“(3-Fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8FNO2S . It is also known as FM-19. The compound has a molecular weight of 189.21 .
Molecular Structure Analysis
The InChI code for “(3-Fluorophenyl)methanesulfonamide” is 1S/C7H8FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This indicates the presence of a fluorophenyl group attached to a methanesulfonamide group.Physical And Chemical Properties Analysis
“(3-Fluorophenyl)methanesulfonamide” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
-
Environmental Science and Pollution Research
- Application : Magnetite nanoparticles with new hydrophobic amides for oil spill remediation .
- Method : Inexpensive magnetite nanoparticles (Fe 3 O 4) were prepared and applied to oil spill remediation. Two novel hydrophobic amides were prepared and applied to Fe 3 O 4 surface modification .
- Results : The efficiency of the modified Fe 3 O 4 for oil spill remediation was investigated using different weights and at various contact times. The data indicated that the efficiency increased with increased weights, as their efficiency reached 100% and 89%, respectively, using 100 mg .
-
Spintronics
- Application : Controlling the spin of antiferromagnetic materials through voltage application .
- Method : A joint research group has developed a voltage-based spin-control technique for antiferromagnetic chromium oxide Cr 2 O 3 thin films that can be driven at high speeds with low power consumption .
- Results : The group has also succeeded in increasing the spin-control efficiency to more than 50 times higher than conventional ferromagnetic materials .
-
Chemistry and Material Science
- Application : Fluorinated Metal–Organic Frameworks (F-MOFs) .
- Method : F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages .
- Results : The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation . In addition, hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .
-
Environmental Science
- Application : Organic adsorption on hydrophilic hierarchical structures .
- Method : The study summarizes various hierarchical structures for superhydrophobicity due to organic adsorbates and their fabrication methods .
- Results : The unique electronic (rare-earth oxide) and T-shape structures on wettability have been introduced because related research is limited .
-
Pharmaceuticals
- Application : Fluorinated compounds in drug discovery .
- Method : The introduction of fluorine or fluorine-containing functional groups into organic compounds often results in profound changes to their chemical and biological properties, and as such, there is increasing interest in the use of fluorinated building blocks in drug discovery .
- Results : Fluorination can influence a drug’s lipophilicity and bioavailability, metabolic stability, and the strength of its binding to a target protein . Therefore, fluorinated compounds have found applications in a wide range of areas, including medicinal chemistry, agrochemicals, and materials science .
-
Material Science
- Application : Fluorinated polymers in high-performance materials .
- Method : Fluorinated polymers are a special class of polymeric materials, where the hydrogen atoms on the carbon backbone are replaced by fluorine atoms .
- Results : Due to the strong bonds formed between carbon and fluorine atoms, these polymers exhibit exceptional resistance to aggressive environments, and thus find use in a variety of high-performance applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGURIXOPQPLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655651 | |
| Record name | 1-(3-Fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)methanesulfonamide | |
CAS RN |
919353-99-4 | |
| Record name | 3-Fluorobenzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919353-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluorophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)

![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)


